molecular formula C12H11N3O2 B13865144 N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Cat. No.: B13865144
M. Wt: 229.23 g/mol
InChI Key: HSGPHRVPRSMJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide is a chemical compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties . The compound features a pyridazinone ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and an oxygen atom at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetic acid with 3,6-dichloropyridazine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminophenylacetic acid attacks the chlorinated positions on the pyridazine ring, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol or dimethyl sulfoxide, and the reaction is typically carried out at elevated temperatures to accelerate the process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its anti-inflammatory and antihypertensive properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as phosphodiesterase, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can exert anti-inflammatory, antihypertensive, and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct pharmacological properties. Unlike other similar compounds, it has shown a broader range of biological activities, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide

InChI

InChI=1S/C12H11N3O2/c1-8(16)13-10-4-2-9(3-5-10)11-6-7-12(17)15-14-11/h2-7H,1H3,(H,13,16)(H,15,17)

InChI Key

HSGPHRVPRSMJPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NNC(=O)C=C2

Origin of Product

United States

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